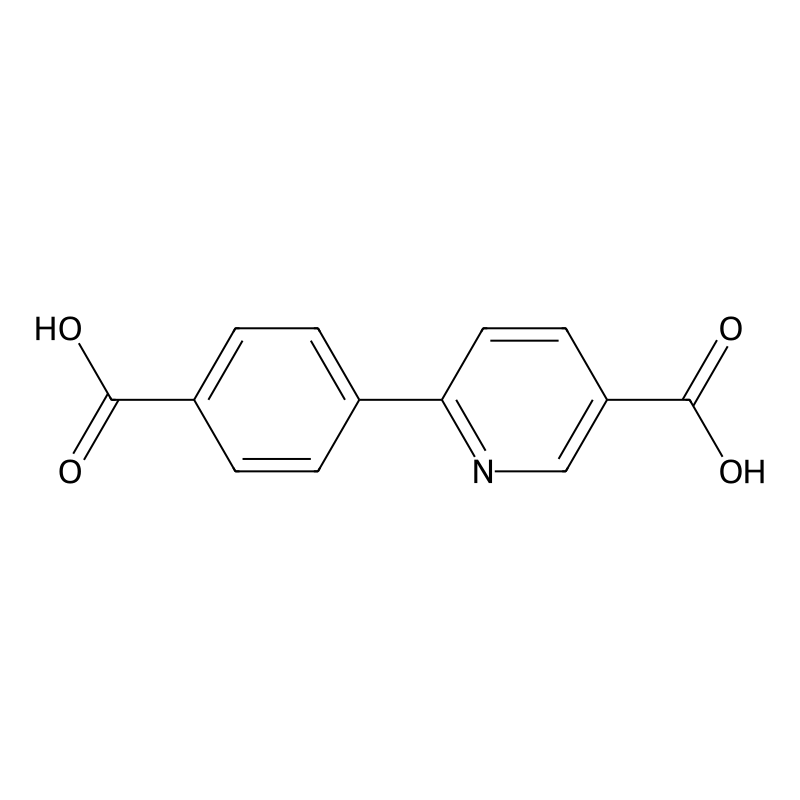

6-(4-Carboxyphenyl)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structural Relationship to Nicotinic Acid

6-(4-Carboxyphenyl)nicotinic acid bears a structural resemblance to nicotinic acid, a form of vitamin B3. Nicotinic acid is a precursor to nicotinamide adenine dinucleotide (NAD+), a vital molecule involved in cellular energy metabolism and signaling pathways . This structural similarity suggests 6-(4-Carboxyphenyl)nicotinic acid might be investigated for potential roles in these areas.

Potential Enzyme Inhibition

The presence of the carboxylic acid group on the phenyl ring of 6-(4-Carboxyphenyl)nicotinic acid introduces the possibility that it could function as an enzyme inhibitor. Enzymes are biological catalysts essential for various cellular processes. Certain enzymes utilize nicotinic acid or NAD+ as substrates. 6-(4-Carboxyphenyl)nicotinic acid might be studied for its ability to inhibit these enzymes, potentially leading to discoveries about specific biological pathways.

6-(4-Carboxyphenyl)nicotinic acid, with the CAS Number 676339-81-4, has a molecular formula of C₁₃H₉NO₄ and a molecular weight of 243.22 g/mol. This compound features a nicotinic acid structure where a carboxyphenyl group is substituted at the sixth position of the pyridine ring. The presence of both carboxylic acid and aromatic functionalities contributes to its potential reactivity and biological properties .

The chemical reactivity of 6-(4-Carboxyphenyl)nicotinic acid can be attributed to its functional groups. It can participate in various reactions typical for carboxylic acids and aromatic compounds:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler compounds.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

These reactions make it versatile for further chemical modifications in synthetic pathways .

Research indicates that 6-(4-Carboxyphenyl)nicotinic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and its role in modulating neurotransmitter systems. The compound's structure allows it to interact with nicotinic acetylcholine receptors, which are crucial in various physiological processes .

Several methods have been developed for synthesizing 6-(4-Carboxyphenyl)nicotinic acid:

- Carboxylation: A common method involves the carboxylation of 6-bromonicotinic acid using carbon dioxide in the presence of a base.

- Condensation Reactions: Reacting appropriate derivatives of nicotinic acid with substituted phenols under acidic or basic conditions can yield the desired product.

These synthetic routes allow for the production of this compound in varying yields and purities depending on the conditions employed .

6-(4-Carboxyphenyl)nicotinic acid finds applications in several areas:

- Pharmaceutical Development: Its potential therapeutic effects make it a candidate for drug development targeting neurological disorders.

- Biochemical Research: Used as a tool in studying receptor interactions and enzyme activities related to nicotinic pathways.

The dual functionality of this compound enhances its utility in both research and therapeutic contexts .

Studies have shown that 6-(4-Carboxyphenyl)nicotinic acid interacts with various biological targets. Its affinity for nicotinic acetylcholine receptors suggests potential roles in modulating synaptic transmission and influencing cognitive functions. Additionally, interaction studies indicate that it may exhibit synergistic effects when combined with other pharmacological agents, enhancing therapeutic efficacy .

Several compounds share structural similarities with 6-(4-Carboxyphenyl)nicotinic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Nicotinic Acid | C₆H₅NO₂ | Basic pyridine structure without substitution |

| 5-(4-Carboxyphenyl)nicotinic Acid | C₁₃H₉NO₄ | Substituent at the fifth position; different reactivity |

| 6-Hydroxy-nicotinic Acid | C₉H₉NO₃ | Hydroxy group instead of carboxylic acid |

While these compounds share similar frameworks, the specific placement of functional groups leads to distinct chemical behaviors and biological activities. This uniqueness makes 6-(4-Carboxyphenyl)nicotinic acid particularly interesting for targeted applications in drug development and research .